5-Methylhexan-3-amine

Description

Overview of the Significance of Aliphatic Amines in Organic Synthesis

Aliphatic amines are organic compounds characterized by one or more amino groups attached to an open carbon chain. fiveable.me These compounds are fundamental building blocks in organic synthesis, playing a crucial role in the creation of a vast array of more complex molecules. fiveable.meresearchgate.net Their significance stems from the reactive nature of the amino group, which contains a lone pair of electrons on the nitrogen atom. This feature allows aliphatic amines to act as nucleophiles and bases in various chemical reactions. fiveable.me

The versatility of aliphatic amines makes them indispensable in numerous industrial applications. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. firsthope.co.inquora.com For instance, they are used in the production of drugs like antihistamines and analgesics, as well as in the manufacturing of herbicides and insecticides. firsthope.co.in Furthermore, their ability to form hydrogen bonds influences their physical properties, such as boiling points and solubility, making them suitable for a wide range of reaction conditions. fiveable.melibretexts.org

Primary aliphatic amines, in particular, are important building blocks due to the presence of the versatile -NH2 group. researchgate.net The development of new synthetic methods, including transition-metal catalyzed reactions, has expanded the ability to construct complex aliphatic amines from simpler starting materials, further cementing their importance in modern chemistry. acs.org

Structural Characteristics and Isomeric Considerations of 5-Methylhexan-3-amine

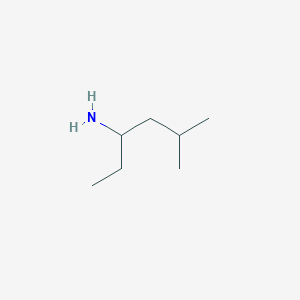

This compound is a primary aliphatic amine with the chemical formula C7H17N. cymitquimica.com Its structure consists of a hexane (B92381) backbone with a methyl group (CH3) attached to the fifth carbon atom and an amino group (-NH2) attached to the third carbon atom. This branched structure influences its physical and chemical properties. The presence of the methyl branch can introduce steric hindrance, potentially affecting its reactivity compared to linear amines. evitachem.com

A key feature of this compound is its chirality. The carbon atom at the third position (C3) is a chiral center because it is bonded to four different groups: a hydrogen atom, an amino group, an ethyl group, and an isobutyl group. This gives rise to two non-superimposable mirror images, or enantiomers: (R)-5-methylhexan-3-amine and (S)-5-methylhexan-3-amine. nih.gov These enantiomers have identical physical properties except for their interaction with plane-polarized light and their reactivity in chiral environments. The separation of such enantiomers, known as optical resolution, is a critical process in the synthesis of enantiomerically pure compounds, which is often required in the pharmaceutical industry. tcichemicals.commdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol cymitquimica.comnih.gov |

| IUPAC Name | This compound cymitquimica.com |

| CAS Number | 737718-64-8 cymitquimica.com |

| Chirality | Chiral at C3 |

Current Research Landscape for Higher Alkyl Amines in Synthetic Chemistry

Higher alkyl amines, which include compounds with more complex and branched structures like this compound, are a subject of ongoing research in synthetic chemistry. The global market for alkyl amines is experiencing significant growth, driven by their increasing use in various sectors such as pharmaceuticals, agrochemicals, and water treatment. grandviewresearch.comglobenewswire.commordorintelligence.com This demand fuels research into more efficient and sustainable methods for their synthesis.

A major focus of current research is the development of novel catalytic systems for the amination of hydrocarbons, which would allow for the direct conversion of simple feedstocks into valuable amines. acs.orgnih.gov Transition-metal catalysis and photocatalysis are promising areas for achieving this goal, offering pathways to create complex amines with high selectivity. acs.orgnih.gov For instance, recent studies have demonstrated the direct C-H amination of alkenes with free amines to produce branched amines, a previously challenging transformation. nih.gov

Furthermore, the synthesis of chiral amines remains a significant area of investigation. smolecule.com The development of methods for asymmetric synthesis and chiral resolution is crucial for accessing enantiomerically pure higher alkyl amines, which are valuable as intermediates and chiral auxiliaries in the production of fine chemicals and pharmaceuticals. tcichemicals.comsmolecule.com The unique structural features of branched amines like this compound make them interesting targets for these synthetic efforts, with potential applications in areas where specific stereochemistry is required. evitachem.comsmolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

5-methylhexan-3-amine |

InChI |

InChI=1S/C7H17N/c1-4-7(8)5-6(2)3/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

TXSYUJZYRYMDQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Strategies for 5 Methylhexan 3 Amine

Conventional and Emerging Routes for Primary Amine Synthesis

The construction of the C-N bond to form primary amines is a fundamental transformation in organic synthesis. Conventional methods often involve the reduction of nitrogen-containing functional groups or the direct reaction of ammonia (B1221849) with an electrophilic carbon center.

Reductive Amination Approaches from Carbonyl Precursors

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. This process typically involves two key steps: the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine.

Catalytic Hydrogenation of Nitriles (e.g., 5-Methylhexanenitrile)

The reduction of nitriles presents a direct route to primary amines, adding two molecules of hydrogen across the carbon-nitrogen triple bond. The precursor, 5-methylhexanenitrile, can be catalytically hydrogenated to yield 5-methylhexan-3-amine. This reaction is typically performed under a hydrogen atmosphere in the presence of a metal catalyst.

Commonly employed catalysts include Raney nickel, platinum oxide (PtO₂), and palladium on carbon (Pd/C). The reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize the yield and selectivity of the primary amine.

Table 1: Comparison of Catalysts for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Raney Nickel | H₂ (high pressure), EtOH/NH₃, 80-120°C | Cost-effective, highly active | Can promote side reactions, pyrophoric |

| **Platinum Oxide (PtO₂) ** | H₂ (1-4 atm), various solvents (e.g., EtOH, AcOH) | Effective under mild conditions | Higher cost than nickel |

| Palladium on Carbon (Pd/C) | H₂ (variable pressure), various solvents | Good functional group tolerance | Can be less reactive for aliphatic nitriles |

Reductive Amination of Aldehydes (e.g., 5-Methylhexanal) and Ketones (e.g., 5-Methylhexan-3-one)

Reductive amination of aldehydes and ketones is one of the most versatile methods for amine synthesis. organic-chemistry.orgyoutube.com For the synthesis of this compound, the corresponding ketone, 5-methylhexan-3-one (B1204226), is the direct precursor. chemspider.com The reaction proceeds by the initial condensation of the ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed, with the choice influencing the reaction conditions and selectivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the initial ketone but are reactive towards the protonated imine intermediate. youtube.com Catalytic hydrogenation can also be used for the reduction step.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), Ethanol | Effective at neutral to slightly acidic pH; toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, non-toxic, highly effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | "Green" method, avoids stoichiometric metal hydride waste. mdpi.com |

| Borane-Amine Complexes (e.g., BH₃·NH₃) | Aprotic solvents | Can serve as both ammonia source and reductant. |

While 5-methylhexanal (B128087) could also be a precursor, its reaction with ammonia would lead to the formation of 5-methylhexan-1-amine, not the target compound.

Nucleophilic Substitution Reactions with Halogenated Alkanes (e.g., 3-Bromo-2-methylhexane)

The reaction of an alkyl halide with ammonia or an amine nucleophile is a classic method for C-N bond formation. To synthesize this compound, a suitable precursor would be an alkyl halide with the halogen at the 3-position of the 5-methylhexane skeleton, such as 3-bromo-2-methylhexane.

Mechanistic Investigations of S_N1 and S_N2 Pathways

The mechanism of nucleophilic substitution depends heavily on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org The precursor, 3-bromo-2-methylhexane, is a secondary alkyl halide, which means it can potentially react via either an S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular) pathway, or a combination of both. chemistrysteps.com

S_N2 Pathway : This mechanism involves a single, concerted step where the nucleophile (ammonia) attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For secondary halides, the S_N2 pathway is often competitive. chemistrysteps.com

S_N1 Pathway : This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ucsd.edu This pathway is favored for tertiary alkyl halides and is promoted by polar protic solvents that can stabilize the carbocation intermediate. masterorganicchemistry.com With a secondary substrate like 3-bromo-2-methylhexane, the S_N1 pathway can occur, especially with weak nucleophiles or in protic solvents.

The choice of reaction conditions is critical in directing the reaction toward the desired S_N2 pathway to avoid potential carbocation rearrangements and elimination side reactions (E1 and E2) that are often competitive with S_N1 reactions.

Strategies for Controlling Polyalkylation in Amination Reactions

A significant drawback of using ammonia as a nucleophile in reactions with alkyl halides is the issue of polyalkylation. youtube.comfiveable.me The primary amine product (this compound) is itself a nucleophile, often more so than ammonia due to the electron-donating effect of the alkyl group. Consequently, it can react with another molecule of the alkyl halide to form a secondary amine, which can then react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com This results in a mixture of products that can be difficult to separate.

Several strategies have been developed to minimize or prevent polyalkylation:

Use of Excess Ammonia : Employing a large stoichiometric excess of ammonia can increase the probability that an alkyl halide molecule will react with ammonia rather than the product amine. While effective, this method can be impractical on a large scale.

Gabriel Synthesis : This method uses phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with the alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. This prevents over-alkylation as the phthalimide can only be alkylated once.

Azide (B81097) Synthesis : The reaction of the alkyl halide with sodium azide (NaN₃) gives an alkyl azide. This is an efficient S_N2 reaction, and the resulting azide can be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, without the risk of polyalkylation.

Ammonolysis of Hydroxyl-Functionalized Hexane (B92381) Derivatives (e.g., 5-Methylhexan-3-ol)

The direct conversion of alcohols to amines, known as ammonolysis, represents a straightforward synthetic route. In the case of this compound, this would involve the reaction of 5-methylhexan-3-ol with ammonia. This reaction typically requires high temperatures and pressures, often in the presence of a catalyst to facilitate the displacement of the hydroxyl group.

Reaction Scheme:

Dehydrating catalysts, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), are commonly employed to promote the reaction. The process involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent nucleophilic attack by ammonia yields the corresponding amine.

| Parameter | Condition |

| Reactants | 5-Methylhexan-3-ol, Ammonia |

| Catalyst | Alumina (Al₂O₃), Silica (SiO₂) |

| Temperature | High (e.g., 200-400 °C) |

| Pressure | High (e.g., 20-200 atm) |

| Byproduct | Water |

This method's industrial applicability is often favored due to the relatively low cost of starting materials. However, challenges include the potential for side reactions, such as elimination to form alkenes, and the need for specialized high-pressure equipment.

Phthalimide-Based Synthesis (Gabriel Synthesis)

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct ammonolysis of alkyl halides. rsc.orgacs.org This multi-step process utilizes potassium phthalimide as an ammonia surrogate. rsc.org

The synthesis of this compound via this route would commence with the conversion of 5-methylhexan-3-ol to a suitable alkyl halide, for instance, 3-bromo-5-methylhexane, through reaction with a halogenating agent like phosphorus tribromide (PBr₃). The resulting alkyl halide then undergoes nucleophilic substitution with potassium phthalimide to form N-(5-methylhexan-3-yl)phthalimide. The final step involves the liberation of the primary amine from the phthalimide intermediate. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) (N₂H₄), which yields the desired this compound and a stable phthalhydrazide (B32825) precipitate. rsc.orgresearchgate.net

Reaction Scheme:

Halogenation: CH3CH(CH3)CH2CH(OH)CH2CH3 + PBr₃ → CH3CH(CH3)CH2CH(Br)CH2CH3

N-Alkylation: C₈H₄O₂NK + CH3CH(CH3)CH2CH(Br)CH2CH3 → C₈H₄O₂N-CH(CH₂CH₃)(CH₂CH(CH₃)₂) + KBr

Hydrazinolysis: C₈H₄O₂N-CH(CH₂CH₃)(CH₂CH(CH₃)₂) + N₂H₄ → CH3CH(CH3)CH2CH(NH2)CH2CH3 + C₈H₄O₂N₂H₂

| Step | Reagents | Product |

| 1 | 5-Methylhexan-3-ol, PBr₃ | 3-Bromo-5-methylhexane |

| 2 | 3-Bromo-5-methylhexane, Potassium Phthalimide | N-(5-methylhexan-3-yl)phthalimide |

| 3 | N-(5-methylhexan-3-yl)phthalimide, Hydrazine | This compound |

Stereoselective Synthesis of this compound and Analogues

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of chiral amines like this compound, which is essential for applications in pharmaceuticals and materials science.

Application of Chiral Auxiliaries in Asymmetric Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. nih.gov After the desired chiral center is established, the auxiliary is removed and can often be recovered. A prominent example is the use of Evans oxazolidinone auxiliaries. nih.gov

In a potential synthesis of an enantiomer of this compound, a chiral oxazolidinone could be acylated with a carboxylic acid derivative that will ultimately form the backbone of the target amine. Subsequent diastereoselective alkylation of the enolate, guided by the steric hindrance of the auxiliary's substituents, would introduce the desired stereochemistry. The auxiliary is then cleaved to reveal a chiral carboxylic acid or a related functional group, which can be further converted to the amine.

For a related compound, (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a stereoselective synthesis has been reported that involves the reaction of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid with (R)-(+)-α-phenylethylamine to form a diastereomeric salt. nih.gov After separation, the desired enantiomer is liberated and converted to the final product. nih.gov This diastereomeric resolution approach, while effective, is a classical method of obtaining enantiopure compounds.

Asymmetric Catalysis for Enantioselective Amine Formation

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field has seen significant advancements, particularly in the hydrogenation and transfer hydrogenation of imines.

A potential route to enantiomerically enriched this compound is the asymmetric reductive amination of 5-methylhexan-3-one. This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia or a protected amine) to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst.

Transition metal complexes with chiral ligands, such as those based on iridium or rhodium, are highly effective for the asymmetric hydrogenation of imines. For instance, iridium catalysts bearing chiral phosphine (B1218219) ligands have been successfully employed in the enantioselective hydrogenation of a wide range of ketimines. The choice of ligand is critical in determining the enantioselectivity of the reduction.

| Catalyst Type | Ligand Family | Substrate |

| Iridium-based | Chiral Phosphines | Imines |

| Rhodium-based | Chiral Diphosphines | Enamides, Enamines |

| Ruthenium-based | Chiral Diamines/Diphosphines | Ketones (for reductive amination) |

The development of catalysts for the direct asymmetric amination of C-H bonds is an emerging area that could provide a highly efficient route to chiral amines.

Diastereoselective and Enantioselective Transformations towards Amine Chirality

Diastereoselective reactions are a powerful tool for creating new stereocenters in molecules that already contain a chiral element. One strategy for the synthesis of this compound could involve the diastereoselective reduction of an imine derived from 5-methylhexan-3-one and a chiral amine. The pre-existing stereocenter in the chiral amine would direct the approach of the reducing agent to one face of the imine, leading to a diastereomeric excess of one of the product amine diastereomers. The chiral directing group can then be cleaved to yield the enantiomerically enriched target amine.

Alternatively, enantioselective methods can be employed to create the chiral center directly. For instance, the asymmetric hydroamination of an appropriate alkene could be a potential route. This reaction involves the addition of an N-H bond across a carbon-carbon double bond, catalyzed by a chiral metal complex.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.netdntb.gov.ua When evaluating the synthesis of this compound, several green metrics can be considered, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). rsc.org

Traditional methods like the Gabriel synthesis have a low atom economy due to the generation of stoichiometric byproducts. rsc.org In contrast, catalytic methods, such as asymmetric hydrogenation, are inherently greener as they use small amounts of catalyst to generate large quantities of product, leading to less waste. researchgate.net

Key green chemistry considerations for the synthesis of this compound include:

Use of Catalysis: Employing catalytic methods (e.g., reductive amination, hydrogenation) over stoichiometric reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The development of biocatalytic methods, using enzymes such as transaminases, for the synthesis of chiral amines is a particularly promising green approach. Transaminases can convert ketones to amines with high enantioselectivity under mild aqueous conditions, representing a highly sustainable synthetic strategy. researchgate.netdntb.gov.ua

Atom Economy and Waste Minimization in Amine Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts generated. nih.gov

In the context of producing this compound, a highly atom-economical route is direct catalytic reductive amination of the corresponding ketone, 5-methylhexan-3-one. In this one-pot reaction, the ketone reacts with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Reaction: 5-methylhexan-3-one + Ammonia + Hydrogen → this compound + Water

The only byproduct in this process is water, making it a highly efficient method. Addition reactions, such as catalytic hydrogenation, are inherently more atom-economical than substitution or elimination reactions. jocpr.comnih.gov

In contrast, classical multi-step synthetic routes often exhibit poor atom economy. For example, a hypothetical synthesis involving the creation of an oxime from 5-methylhexan-3-one followed by reduction with a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) would generate significant waste. The reduction step alone produces metallic salt byproducts that require disposal. Similarly, methods analogous to the Gabriel synthesis for producing primary amines are known for their extremely low atom economy, generating stoichiometric quantities of phthalic acid derivatives as waste. primescholars.com

The table below compares the theoretical atom economy of two potential synthetic pathways to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Reductive Amination | 5-methylhexan-3-one, Ammonia, Hydrogen | This compound | Water | 86.9% |

| Oxime Reduction (with LiAlH₄) | 5-methylhexan-3-one oxime, LiAlH₄, H₂O (workup) | This compound | LiAlO₂, H₂ | < 50% (approx.) |

Atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Minimizing waste involves not only choosing atom-economical reactions but also utilizing catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can often be recycled. jocpr.com

Development of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as volatile organic compounds (VOCs) are a major source of industrial pollution. aminer.org Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free reaction conditions. unive.it

For the synthesis of amines like this compound, several classes of green solvents have emerged as viable alternatives to traditional options like toluene, tetrahydrofuran (B95107) (THF), or chlorinated hydrocarbons.

Bio-solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction. They are often less toxic and more biodegradable than their petrochemical-based counterparts. mdpi.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (<100°C). Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates make them attractive reaction media. unive.it In some cases, ILs can also act as catalysts, simplifying the reaction system.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive medium that can be used for certain reactions. However, its application can be limited by the high pressures required and its reactivity with nucleophilic amines. aminer.org

Water: As a solvent, water is non-toxic, abundant, and inexpensive. While organic substrates may have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.

The selection of an appropriate green solvent depends on the specific reaction conditions and reactants involved in the synthesis of this compound. The table below outlines some properties of common green solvents.

| Solvent | Class | Boiling Point (°C) | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | 80 | High boiling point, limited miscibility with water (aids separation) |

| Cyclopentyl Methyl Ether (CPME) | Ether | 106 | High boiling point, hydrophobic, stable to acids and bases |

| Dimethyl Carbonate (DMC) | Carbonate | 90 | Biodegradable, low toxicity, can also act as a reagent |

| Water | Aqueous | 100 | Non-toxic, non-flammable, inexpensive |

Catalytic Systems for Sustainable Amine Synthesis

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and unwanted byproducts. jocpr.com For the synthesis of this compound, particularly via reductive amination, the development of advanced catalytic systems is crucial.

The most common catalysts for this transformation are based on transition metals such as nickel, palladium, platinum, or ruthenium, often supported on a high-surface-area material like carbon or alumina.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is ease of separation from the reaction mixture, which allows for catalyst recycling and a cleaner product stream. Supported nickel catalysts (e.g., Raney nickel) are widely used due to their high activity and lower cost compared to precious metals.

Homogeneous Catalysts: These catalysts are dissolved in the reaction medium. While they often offer higher activity and selectivity under milder conditions, their separation from the product can be challenging. However, advancements in catalyst design, including the use of ligands that facilitate recovery, are addressing this issue.

The development of catalysts from earth-abundant and non-toxic metals is an active area of research, aiming to replace rare and hazardous precious metals. researchgate.net The goal is to create robust, recyclable, and highly active catalytic systems that enable the efficient and sustainable production of amines.

Chemical Reactivity and Functional Group Transformations of 5 Methylhexan 3 Amine

Fundamental Reaction Types Involving Primary Amine Functionality

The primary amine group in 5-methylhexan-3-amine is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the nucleophilicity of the nitrogen atom, which possesses a lone pair of electrons.

Alkylation Reactions and Quaternization

Primary amines, serving as nucleophiles, readily react with alkyl halides in a process known as N-alkylation. This reaction proceeds via a nucleophilic aliphatic substitution mechanism. The initial reaction of this compound with an alkyl halide would yield a secondary amine. However, the reaction is often difficult to control at the mono-alkylation stage, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. wikipedia.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary.

Quaternization is the process where the nitrogen atom of the amine is exhaustively alkylated to form a quaternary ammonium salt, which carries a positive charge on the nitrogen atom. wikipedia.org

| Reactant (Amine) | Alkylating Agent | Product(s) | General Conditions |

| This compound | Methyl iodide | N-Methyl-5-methylhexan-3-amine, N,N-Dimethyl-5-methylhexan-3-amine, Trimethyl(5-methylhexan-3-yl)ammonium iodide | Excess alkylating agent, often with a base to neutralize the formed acid. |

| Primary Amine (General) | R'-X (Alkyl Halide) | R-NH-R', R-N(R')₂, R-N(R')₃⁺X⁻ | Varies depending on substrate and alkylating agent. |

Acylation and Sulfonylation of the Amino Group

Acylation: this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). nih.gov

Sulfonylation: Similarly, primary amines react with sulfonyl chlorides in a process called sulfonylation to yield sulfonamides. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

| Reactant (Amine) | Reagent | Product | General Conditions |

| This compound | Acetyl chloride | N-(5-Methylhexan-3-yl)acetamide | Presence of a base (e.g., pyridine, triethylamine) |

| This compound | Benzenesulfonyl chloride | N-(5-Methylhexan-3-yl)benzenesulfonamide | Presence of a base (e.g., pyridine, NaOH) |

Reactions with Carbonyl Compounds: Imine Formation and Subsequent Reductions

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govorganic-chemistry.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed and reversible.

The resulting imine can then be reduced to a secondary amine. This two-step process, often performed in a single pot, is known as reductive amination and is a powerful method for the synthesis of secondary and tertiary amines. researchgate.netorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.govorganic-chemistry.org

| Reactant (Amine) | Carbonyl Compound | Intermediate Product (Imine) | Final Product (Amine) | Reagents/Conditions |

| This compound | Benzaldehyde | N-(5-Methylhexan-3-yl)-1-phenylmethanimine | N-Benzyl-5-methylhexan-3-amine | 1. Acid catalyst (e.g., p-TsOH), Dean-Stark trap. 2. Reducing agent (e.g., NaBH₄) |

| This compound | Acetone | N-(5-Methylhexan-3-yl)propan-2-imine | N-Isopropyl-5-methylhexan-3-amine | 1. Acid catalyst. 2. Reducing agent (e.g., NaBH₃CN) |

Oxidative Transformations of this compound

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions.

Conversion to Nitriles and Amides

Nitriles: Primary amines can be oxidized to nitriles. This transformation typically involves the use of specific oxidizing agents and catalysts. A variety of methods have been developed for this conversion, including the use of reagents like trichloroisocyanuric acid with TEMPO, or catalytic systems involving ruthenium or copper complexes with an oxidant like oxygen or air. rsc.orgnih.govorganic-chemistry.org The reaction proceeds through the formation of an imine intermediate which is then further oxidized.

Amides: The oxidation of primary amines can also yield amides. This transformation often requires specific catalytic systems, such as those based on manganese oxide or ruthenium complexes, and may proceed through a sequence of oxidative dehydrogenation followed by hydration. researchgate.netrsc.org

| Reactant (Amine) | Transformation | Product | Typical Reagents/Catalysts |

| This compound | Oxidation to Nitrile | 5-Methylhexan-3-carbonitrile | Trichloroisocyanuric acid/TEMPO; Ru or Cu catalysts with an oxidant. rsc.orgnih.gov |

| This compound | Oxidation to Amide | 5-Methylhexan-3-amide | Manganese oxide or Ruthenium-based catalysts. researchgate.netrsc.org |

Selective Oxidation Pathways

Selective oxidation of primary amines can lead to other functional groups. For instance, under certain conditions, primary amines can be oxidized to oximes or nitro compounds, although the formation of nitriles and amides is more common for simple aliphatic amines. The steric hindrance around the amino group in this compound might influence the selectivity of these oxidation reactions. For example, sterically hindered aromatic amines have shown unusual regio- and chemoselective oxidation to nitro compounds. beilstein-journals.org While this is an aromatic system, it highlights the potential for steric factors to direct oxidation pathways.

Further research into the selective oxidation of sterically hindered aliphatic primary amines would be necessary to fully elucidate the potential oxidative transformations of this compound.

Dealkylation Reactions of Substituted Amines

Dealkylation is the process of removing an alkyl group from an amine. nih.gov As this compound is a primary amine, it does not possess any N-alkyl groups and therefore cannot undergo direct N-dealkylation. However, it can be readily converted into a secondary or tertiary amine through N-alkylation reactions. These N-substituted derivatives can then undergo dealkylation, a synthetically valuable transformation for regenerating a less-substituted amine or for creating specific drug metabolites. nih.govnih.gov

Common methods for the N-dealkylation of tertiary amines, which would be applicable to derivatives of this compound, include reactions with cyanogen bromide (the von Braun reaction) and with chloroformate esters. nih.govgoogle.com

Von Braun Reaction: This method involves treating a tertiary amine with cyanogen bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which fragments to yield an alkyl bromide and a disubstituted cyanamide. The cyanamide can then be hydrolyzed to the secondary amine. nih.gov

Chloroformate Reagents: Tertiary amines react with chloroformate esters (e.g., vinyl, propargyl, or ethyl chloroformate) to form a carbamate (B1207046) and an alkyl chloride. google.comresearchgate.net This reaction also proceeds via a quaternary ammonium salt intermediate. The resulting carbamate can then be cleaved under specific conditions to yield the secondary amine. researchgate.net

The choice of reagent can allow for selective cleavage of different alkyl groups based on their chemical nature (e.g., benzyl, allyl, methyl). researchgate.net Photoredox catalysis has also emerged as a mild and functional group-tolerant method for N-dealkylation. nih.gov

Table 1: General Methods for N-Dealkylation of Tertiary Amines

| Method | Reagent | Intermediate | Product |

|---|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Secondary Amine |

| Chloroformate Method | Chloroformate Esters (e.g., ClCO₂R) | Carbamate | Secondary Amine |

| Photoredox Catalysis | Photocatalyst, Oxidant | Amine Radical Cation | Secondary Amine |

Derivatization Reactions for Specific Synthetic Applications

The primary amine functionality of this compound serves as a key site for derivatization, enabling its use in a wide range of synthetic applications.

In multi-step organic synthesis, it is often necessary to "protect" the reactive amino group to prevent it from undergoing unwanted side reactions. organic-chemistry.org This is achieved by converting the amine into a less nucleophilic functional group, such as a carbamate. masterorganicchemistry.comyoutube.com This protecting group can be removed later in the synthesis to regenerate the amine. masterorganicchemistry.com

The reaction of this compound with various reagents can form different carbamates, each with unique conditions for removal, allowing for strategic protection in complex syntheses. organic-chemistry.orgmasterorganicchemistry.com

Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. It is installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under many conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is introduced using benzyl chloroformate (CbzCl). This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). masterorganicchemistry.com

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). It is stable to acidic conditions but can be removed by treatment with a mild base, such as piperidine. masterorganicchemistry.com

The ability to remove these protecting groups under different conditions (acidic, reductive, or basic) is a key principle of "orthogonal" protection strategy, which is crucial in complex syntheses like peptide synthesis. organic-chemistry.org

Table 2: Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Protection | Key Deprotection Condition |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Piperidine) |

Ligands are molecules that bind to a central metal atom to form a coordination complex. researchgate.net Amine-containing compounds are fundamental building blocks for ligands due to the coordinating ability of the nitrogen lone pair. This compound can serve as a precursor for the synthesis of more complex ligands. While it can act as a simple monodentate ligand itself, its primary amine group is more valuable as a reactive handle for constructing polydentate ligands, which bind to a metal ion at multiple points, forming more stable complexes. scirp.orgnih.gov

The synthesis of such ligands often involves reactions at the primary amine site:

Schiff Base Formation: Condensation of this compound with aldehydes or ketones containing other donor groups (like hydroxyl, pyridyl, or other amines) produces Schiff base (imine) ligands. These are highly versatile and can form stable complexes with a variety of transition metals. nih.govrasayanjournal.co.in

Amidation: Reaction with acyl chlorides or carboxylic acids that contain other coordinating moieties can create amide-based ligands.

The structural features of this compound are significant for ligand design. The chiral center at the C-3 position can introduce chirality into the resulting metal complex, which is crucial for applications in asymmetric catalysis. Furthermore, the bulky isobutyl group can provide steric hindrance around the metal center, influencing the complex's geometry, stability, and reactivity. researchgate.net

Table 3: Potential Ligand Types Synthesized from this compound

| Reaction Type | Reactant Example | Resulting Ligand Type | Potential Application |

|---|---|---|---|

| Schiff Base Condensation | Salicylaldehyde | Bidentate Schiff Base (Imine) | Catalysis, Biological Mimics |

| Schiff Base Condensation | 2-Pyridinecarboxaldehyde | Bidentate Schiff Base (Imine) | Coordination Polymers |

| Amidation | Picolinic acid | Bidentate Amide Ligand | Metal Ion Sensing |

| Alkylation | 2-(Chloromethyl)pyridine | Tridentate Diamine Ligand | Asymmetric Catalysis |

Computational and Theoretical Investigations of 5 Methylhexan 3 Amine

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 5-Methylhexan-3-amine and identifying its most stable conformations. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface of the molecule.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 | B3LYP/6-31G(d) | 0.00 | 45.2 |

| 2 | B3LYP/6-31G(d) | 0.85 | 20.1 |

| 3 | B3LYP/6-31G(d) | 1.20 | 12.5 |

| 4 | B3LYP/6-31G(d) | 1.55 | 7.8 |

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the intricate details of chemical reactions involving this compound. By modeling the interactions between reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For reactions involving the amine group of this compound, such as nucleophilic substitution or addition, computational methods can locate the TS geometry.

Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier, a crucial parameter for predicting reaction kinetics. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

Note: The data in this table is hypothetical and serves to illustrate the application of energetic studies in comparing synthetic routes.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational quantum chemistry has become an invaluable tool for predicting and interpreting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.edunih.govrsc.orgnih.govresearchgate.netsemanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. acs.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each of its stable conformers. By taking a Boltzmann-weighted average of the chemical shifts of the individual conformers, a theoretical spectrum that accounts for the conformational flexibility of the molecule can be generated. uncw.edu This predicted spectrum can then be compared with experimental data to aid in the assignment of peaks and to confirm the proposed molecular structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or other intermolecular interactions not accounted for in the gas-phase calculations.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 11.5 | 11.2 | 0.3 |

| C2 | 29.8 | 29.5 | 0.3 |

| C3 | 55.1 | 54.8 | 0.3 |

| C4 | 43.6 | 43.2 | 0.4 |

| C5 | 25.0 | 24.7 | 0.3 |

| C6 | 22.7 | 22.4 | 0.3 |

| C7 | 22.7 | 22.4 | 0.3 |

Note: This table presents illustrative data to demonstrate the comparison between experimental and computationally predicted NMR chemical shifts.

Computational Assessment of Steric and Electronic Effects on Amine Reactivity

The reactivity of the amine group in this compound is governed by a combination of steric and electronic factors. Computational methods provide a quantitative way to dissect these effects. researchgate.netnih.gov

Steric Effects: The accessibility of the nitrogen lone pair is influenced by the steric bulk of the adjacent ethyl and isobutyl groups. Computational techniques can be used to generate steric maps or calculate steric parameters that quantify the degree of steric hindrance around the nitrogen atom. nih.gov These models can help predict how the molecule's shape will influence its ability to act as a nucleophile or a base in different chemical environments.

Electronic Effects: The electronic properties of the amine group, such as its nucleophilicity and basicity, can be assessed through various computational descriptors. The calculated electrostatic potential surface can visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic character of the nitrogen atom. Furthermore, the calculated proton affinity and ionization potential can provide quantitative measures of the amine's gas-phase basicity and its ability to donate electrons. The ONIOM method, which combines different levels of theory, can be particularly useful for separating steric and electronic effects of substituents. acs.org

Table 4: Calculated Electronic Properties of this compound and Related Amines

| Compound | Method/Basis Set | Proton Affinity (kcal/mol) | Ionization Potential (eV) |

|---|---|---|---|

| Ammonia (B1221849) | B3LYP/6-311+G(d,p) | 204.0 | 10.15 |

| Propylamine | B3LYP/6-311+G(d,p) | 217.5 | 9.02 |

| This compound | B3LYP/6-311+G(d,p) | 221.8 | 8.75 |

Note: The data in this table is illustrative and intended to show trends in electronic properties that can be elucidated through computational chemistry.

Analytical Methodologies for the Characterization and Quantification of 5 Methylhexan 3 Amine in Chemical Systems

Chromatographic Separation Techniques for Purity Assessment and Identification

Chromatography is indispensable for the purity assessment and identification of 5-Methylhexan-3-amine. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas Chromatography (GC) with Selective Detectors (e.g., FID, MS)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. Due to the basic and active nature of amines, they can exhibit poor peak shapes (tailing) and adsorption to standard silica-based columns. Therefore, specialized columns and techniques are often employed.

Research Findings: The analysis of volatile amines by GC often requires columns specifically designed to be inert for basic compounds. gcms.cz These columns prevent the adsorption of the amine to active sites on the support material, which would otherwise cause significant peak tailing. labrulez.com A robust column phase is also necessary to withstand repeated injections of samples that may contain water. gcms.cz For detection, a Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. However, for definitive identification, a Mass Spectrometer (MS) is superior. GC-MS analysis provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov In some cases, derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can improve chromatographic behavior and detection. h-brs.de This process converts the polar amine into a less polar, more volatile derivative. h-brs.de

| Parameter | Typical Condition/Value | Purpose/Rationale |

|---|---|---|

| Column Type | Base-deactivated, e.g., Rtx-Volatile Amine, Tenax-GC | Minimizes peak tailing by reducing analyte interaction with active sites on the column. gcms.czbre.com |

| Injector Temperature | ~250 °C | Ensures rapid and complete vaporization of the analyte. gcms.cz |

| Carrier Gas | Helium (He) or Hydrogen (H₂) | Inert mobile phase to carry the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers general sensitivity to organic compounds; MS provides structural information for positive identification. nih.govh-brs.de |

| Derivatization (Optional) | With agents like Trifluoroacetic anhydride (TFAA) | Improves volatility and chromatographic peak shape. h-brs.de |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles (e.g., UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. A significant challenge in analyzing simple aliphatic amines like this compound is their lack of a UV-absorbing chromophore, making detection by standard UV detectors difficult. sigmaaldrich.com

Research Findings: To overcome the detection challenge, pre-column derivatization is a widely accepted and effective strategy. thermofisher.com This involves reacting the amine with a labeling agent to attach a chromophore or fluorophore, rendering the derivative detectable by UV or fluorescence detectors with high sensitivity. sigmaaldrich.comthermofisher.com Common derivatizing reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com This approach not only enhances detection but can also improve the retention of the polar amine on reversed-phase columns. thermofisher.com Alternatively, HPLC coupled with tandem mass spectrometry (LC-MS/MS) allows for the direct detection of the underivatized amine. nih.govnih.gov This method offers high selectivity and sensitivity, measuring the mass-to-charge ratio of the protonated molecule and its characteristic fragment ions. nih.gov

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Column Type | Reversed-phase (e.g., C18, C8) | Standard for separating non-polar to moderately polar compounds. Derivatization may be needed to improve retention. sigmaaldrich.com |

| Detection Method | UV/Vis or Fluorescence (post-derivatization) | Requires reaction with a labeling agent (e.g., OPA, FMOC-Cl) to make the amine detectable. thermofisher.com |

| Detection Method | Tandem Mass Spectrometry (MS/MS) | Allows for direct, highly sensitive, and selective detection without derivatization. nih.govnih.gov |

| Derivatization | Pre-column reaction with a labeling agent | Crucial for achieving sensitivity with UV or fluorescence detectors. sigmaaldrich.comthermofisher.com |

Supercritical Fluid Chromatography (SFC) for Volatile Amine Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com It is particularly well-suited for the analysis and purification of low to moderate molecular weight molecules. wikipedia.org

Research Findings: SFC combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to high-efficiency separations and faster analysis times compared to HPLC. shimadzu.comteledynelabs.com For amine analysis, the basic nature of the analytes can lead to interactions with the silica-based stationary phases. To counteract this, additives or modifiers, such as methanol (B129727) containing a basic amine, are often added to the mobile phase to improve peak shape and resolution. researchgate.net SFC is a form of normal-phase chromatography and is effective for separating chiral compounds, making it potentially useful for resolving enantiomers of chiral amines. wikipedia.org

| Parameter | Typical Condition/Value | Purpose/Rationale |

|---|---|---|

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Offers low viscosity and high diffusivity for efficient separations. wikipedia.org |

| Co-solvent/Modifier | Methanol, Ethanol, or Isopropanol | Increases the solvating power of the mobile phase for more polar analytes. researchgate.net |

| Additive | Basic modifiers (e.g., diethylamine) | Improves peak shape for basic analytes like amines by masking active sites on the stationary phase. researchgate.net |

| Stationary Phase | Packed columns similar to HPLC (e.g., silica (B1680970), diol) | Provides the surface for the separation to occur. wikipedia.org |

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. libretexts.org

Research Findings: In the ¹H NMR spectrum of an aliphatic amine, the protons on the carbon atom adjacent to the nitrogen (the α-carbon) are deshielded due to the electron-withdrawing effect of the nitrogen. openstax.orglibretexts.org These signals typically appear in the 2.3-3.0 ppm range. libretexts.org The N-H protons of a primary amine give a signal that can appear over a wide range (typically 0.5-5.0 ppm) and is often broad. openstax.orglibretexts.org The presence of the N-H signal can be confirmed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample; the N-H protons will exchange with deuterium, causing the signal to disappear from the spectrum. openstax.org

In the ¹³C NMR spectrum, the carbon atom bonded to the amine nitrogen is also deshielded and will appear further downfield (typically in the 37-45 ppm range for a primary amine) compared to a similar carbon in an alkane. openstax.orglibretexts.orgwisc.edu

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -NH₂ | ~0.5 - 3.0 | Broad signal, exchangeable with D₂O. orgchemboulder.com |

| ¹H | H-3 (CH-N) | ~2.5 - 3.0 | Deshielded by the adjacent nitrogen atom. libretexts.org |

| ¹³C | C-3 (CH-N) | ~37 - 45 | Deshielded by the attached nitrogen atom. libretexts.org |

| ¹³C | Other Alkyl Carbons | ~10 - 35 | Typical range for alkane carbons. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

Research Findings: Primary amines like this compound have several characteristic IR absorption bands. The most distinctive is the N-H stretch. Primary amines show a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. openstax.orglibretexts.orgspectroscopyonline.com These bands are generally sharper and less intense than the broad O-H stretch of alcohols found in the same region. libretexts.org Another key absorption is the N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region, though it can sometimes be difficult to distinguish within the complex fingerprint region of the spectrum. orgchemboulder.comorgchemboulder.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 (two bands) | Medium |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry (MS) serves as a definitive analytical technique for the structural elucidation and confirmation of this compound. Due to the presence of a nitrogen atom, this compound follows the "Nitrogen Rule," resulting in an odd nominal molecular mass of 115 Da. The mass spectrum of primary aliphatic amines is characterized by specific fragmentation patterns, with alpha-cleavage being the most prominent pathway. youtube.com This cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the amino group.

For this compound, two primary alpha-cleavage events are predicted:

Cleavage of the bond between C3 and C4, leading to the loss of an isobutyl radical (•CH₂CH(CH₃)₂), resulting in a fragment ion at a mass-to-charge ratio (m/z) of 58.

Cleavage of the bond between C2 and C3, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 86.

Typically, the most abundant fragment ion, or base peak, in the mass spectrum of a primary amine with an unbranched α-carbon corresponds to the cleavage that retains the larger alkyl group, although the formation of the [CH₂(NH₂)]⁺ ion at m/z 30 is also a characteristic feature for many primary amines. youtube.com The molecular ion peak ([M]⁺) for longer-chain amines can sometimes be weak or undetectable. youtube.com

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. ethz.chnih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 115) would be selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would be expected to show the characteristic fragment ions (e.g., m/z 86 and m/z 58), confirming the structure of the parent molecule. This technique is invaluable for distinguishing this compound from its structural isomers by analyzing their unique fragmentation fingerprints. ethz.chnih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Direct analysis of aliphatic amines like this compound by methods such as high-performance liquid chromatography (HPLC) can be challenging due to their high polarity, low volatility, and lack of a strong chromophore for UV detection. thermofisher.comsigmaaldrich.com Chemical derivatization is a widely employed strategy to overcome these limitations by chemically modifying the amine to impart more favorable analytical properties, such as improved chromatographic retention and enhanced detection sensitivity. thermofisher.comnih.gov

Phenyl Isothiocyanate (PITC): Phenyl isothiocyanate, also known as Edman's reagent, is a classic derivatizing agent for primary and secondary amines. sigmaaldrich.com In a pre-column derivatization step, PITC reacts with the primary amino group of this compound under mildly alkaline conditions to form a stable phenylthiourea (B91264) (PTU) derivative. nih.govfinechem-mirea.ru This reaction imparts a strong UV-absorbing phenyl group onto the molecule, significantly enhancing its detectability by HPLC with UV detection. researchgate.net The derivatization also increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns. researchgate.net PITC has been successfully used for the analysis of amino acids and other primary and secondary amines in various matrices, including food and biological fluids. sigmaaldrich.comnih.gov

Isobutyl Chloroformate (IBCF): Isobutyl chloroformate is another effective derivatizing reagent for amines. It reacts with the primary amino group of this compound in an aqueous or organic medium to form a stable N-isobutyloxycarbonyl carbamate (B1207046) derivative. nih.govsigmaaldrich.com This derivatization process is rapid and can be performed simultaneously with extraction. nih.govsigmaaldrich.com The resulting derivative is less polar and more volatile than the parent amine, making it highly suitable for analysis by gas chromatography (GC) and GC-MS. nih.govresearchgate.net Studies have shown that isobutyl chloroformate derivatives can provide higher sensitivity for GC-MS analysis compared to derivatives formed with other alkyl chloroformates. nih.govsigmaaldrich.com The technique has been applied to the quantitative analysis of polyamines and other amine metabolites in biological samples. researchgate.netnih.gov

The selection of a derivatization reagent is critical and depends on the analytical goal, the nature of the sample matrix, and the available instrumentation. Several studies have compared the performance of different derivatization methods for amine analysis. nih.gov

A systematic comparison of five common amine-derivatizing reagents—Dansyl-Cl, o-phthalaldehyde (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent—evaluated their reactivity, chromatographic separation, and ionization efficiencies under various pH conditions for LC-MS/MS analysis. nih.gov The study concluded that no single reagent was superior for all applications and that their compound coverage profiles were distinct. nih.gov For example, Dansyl-Cl was found to be a versatile reagent, producing derivatives with high ionization efficiency suitable for MS detection. nih.gov Fmoc-Cl was also effective, particularly under highly acidic chromatography conditions. nih.gov

Similarly, various isothiocyanates have been evaluated for derivatizing amines for LC/ESI-MS/MS analysis. researchgate.net One study compared 3-pyridyl isothiocyanate, p-(dimethylamino)phenyl isothiocyanate, and m-nitrophenyl isothiocyanate, finding that 3-pyridyl isothiocyanate was the most suitable in terms of reactivity and detection sensitivity. researchgate.net The thiourea (B124793) structure formed by these reagents efficiently cleaves during collision-induced dissociation, yielding an intense product ion that is useful for quantification. researchgate.net These comparative analyses provide a valuable framework for selecting the optimal derivatization strategy for a given analytical challenge involving aliphatic amines like this compound. nih.govresearchgate.net

Table 1: Comparison of Common Derivatization Reagents for Amine Analysis

| Reagent | Typical Application | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Phenyl Isothiocyanate (PITC) | HPLC-UV | Forms stable derivatives; provides strong UV chromophore. | Requires removal of excess reagent. | sigmaaldrich.comnih.gov |

| Isobutyl Chloroformate (IBCF) | GC-MS, LC-MS | Rapid reaction; increases volatility for GC; enhances sensitivity. | Derivative stability can vary. | nih.govnih.gov |

| Dansyl Chloride (Dansyl-Cl) | HPLC-FLD, LC-MS | Produces fluorescent derivatives; high ionization efficiency in MS. | Can form multiple derivatives with some compounds. | nih.gov |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-FLD, LC-MS | Produces highly fluorescent derivatives; useful in acidic conditions. | Excess reagent must be removed or quenched. | nih.gov |

Method Validation Parameters for Quantitative Analysis in Chemical Matrices (e.g., Linearity, Limit of Detection, Accuracy, Precision)

To ensure that an analytical method for the quantification of this compound is reliable and fit for its intended purpose, it must be thoroughly validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and involves evaluating specific performance parameters according to established guidelines. mdpi.comresearchgate.net

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the coefficient of determination (R²). For amine analysis methods, R² values are generally expected to be ≥ 0.99. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. pharmabeginers.com The LOQ is the lowest concentration that can be quantified with acceptable levels of precision and accuracy. pharmabeginers.com These limits are crucial for determining the sensitivity of the method and are often established based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. mdpi.com For trace analysis of amines, LOQs can range from ng/mL to µg/g levels, depending on the technique and matrix. researchgate.netmdpi.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Acceptable recovery ranges are typically between 80-120%. merckmillipore.comsigmaaldrich.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For quantitative analysis of amines, acceptable RSD values are often required to be ≤ 15-20%. mdpi.com

Table 2: Representative Method Validation Parameters for Amine Analysis

| Parameter | Typical Acceptance Criteria | Example Finding from Literature (for similar amines) | Reference |

|---|---|---|---|

| Linearity (R²) | ≥ 0.99 | R² > 0.99 for six biogenic amines. | mdpi.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Established at 10 µg/g for all analytes in a meat matrix. | mdpi.com |

| Accuracy (% Recovery) | 80 - 120% | Generally within 80-120% for C1-C6 alkylamines. | merckmillipore.comsigmaaldrich.com |

| Precision (% RSD) | ≤ 15-20% | Intra- and inter-day precision RSD ≤ 25%. | mdpi.com |

Applications of 5 Methylhexan 3 Amine and Its Derivatives As Chemical Building Blocks

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

The utility of 5-methylhexan-3-amine as an intermediate in multi-step organic synthesis stems from the reactivity of its primary amine group. This functional group possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. chemguide.co.uklibretexts.org As a nucleophile, it can readily react with a wide range of electrophiles to form new carbon-nitrogen bonds, a fundamental step in the synthesis of more complex molecules. msu.edu

Key reactions where this compound can act as an intermediate include:

N-Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. This process allows for the stepwise construction of more substituted amine structures. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common strategy for creating stable linkages in larger molecules. chemguide.co.uk

Reductive Amination: The reaction of the amine with aldehydes or ketones forms an imine intermediate, which can then be reduced to yield a more complex secondary or tertiary amine.

These fundamental reactions enable the incorporation of the 5-methylhexyl group into a larger molecular framework, making the amine a valuable starting point for synthesizing target molecules with specific structural and functional properties.

Precursors for the Synthesis of Complex Nitrogen-Containing Compounds and Heterocycles

Primary amines are crucial precursors for synthesizing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. This compound can serve as the nitrogen source in various cyclization reactions to build these ring systems.

One of the most classic methods is the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to yield a substituted pyrrole. organic-chemistry.orgalfa-chemistry.comresearchgate.netwikipedia.org The amine attacks the two carbonyl groups, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.com While specific examples using this compound are not prevalent in readily available literature, its character as a primary amine makes it a suitable candidate for such transformations.

Below is an interactive table summarizing potential heterocyclic syntheses where a primary amine like this compound could be utilized.

| Reaction Name | Reactants | Product Heterocycle |

| Paal-Knorr Synthesis | 1,4-Diketone + Primary Amine | Pyrrole |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester + Aldehyde + Primary Amine | Dihydropyridine |

| Pictet-Spengler Reaction | Tryptamine derivative + Aldehyde/Ketone | Tetrahydro-β-carboline |

These reactions showcase the potential of this compound to act as a key building block for creating diverse and complex nitrogen-containing scaffolds.

Role in the Development of Specialty Chemicals and Materials

Furthermore, aliphatic amines are used as precursors for creating hindered amine light stabilizers (HALS). These compounds are crucial additives in polymers and coatings to protect against degradation from UV light. While specific HALS derived from this compound are not detailed, the general principle involves incorporating a sterically hindered amine moiety into a larger structure that can trap free radicals generated during photo-oxidation. google.comacs.org Amines can also be reacted with anhydride-containing polymers in a melt blending process to create imidized copolymers with pendant stabilizing groups. googleapis.com

Other potential applications in specialty chemicals, based on the general reactivity of primary aliphatic amines, include their use as corrosion inhibitors, where the amine group adsorbs onto a metal surface to form a protective layer, and as precursors in the synthesis of surfactants and emulsifiers. nbinno.com

Application in Ligand Chemistry and Organometallic Synthesis

In the realm of coordination and organometallic chemistry, primary amines are valuable starting materials for the synthesis of ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can have applications in catalysis, materials science, and medicinal chemistry.

A prominent class of ligands derived from primary amines are Schiff base ligands. These are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, resulting in a compound containing an imine (-C=N-) group. iosrjournals.orgnih.govyoutube.comunsri.ac.idasianpubs.org The nitrogen atom of the imine, along with other potential donor atoms within the ligand structure (like oxygen or sulfur), can coordinate to a transition metal ion.

This compound can be used to synthesize a variety of Schiff base ligands. The reaction with different carbonyl compounds allows for the tuning of the ligand's steric and electronic properties, which in turn influences the properties of the resulting metal complex. asianpubs.org

| Carbonyl Precursor | Ligand Type | Potential Metal Coordination |

| Salicylaldehyde | Bidentate Schiff Base (N, O donors) | Cu(II), Ni(II), Co(II) |

| 2,4-Pentanedione | Bidentate β-ketoiminate (N, O donors) | Transition Metals (e.g., Fe, Ru) |

| Glyoxal | Bidentate Diimine (N, N donors) | Re(I), Ir(III) |

The resulting organometallic complexes can exhibit catalytic activity, be used as building blocks for metal-organic frameworks (MOFs), or possess interesting photophysical properties.

Industrial Scale Synthesis Processes Leveraging this compound Derivatives

Detailed public information on specific industrial-scale processes that leverage this compound or its derivatives is limited, as is common for non-commodity specialty chemicals where manufacturing processes are often proprietary. However, general industrial methods for the production of aliphatic amines provide a basis for how such processes could be implemented.

Common industrial routes to aliphatic amines include:

Reductive Amination of Carbonyls: This involves reacting an aldehyde or ketone with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal catalyst (e.g., nickel, copper). google.com

Hydroamination of Alkenes: The direct addition of ammonia to an alkene can produce an amine. This process is typically carried out at high temperatures and pressures in the presence of a catalyst. google.com

Biocatalysis: The use of engineered enzymes, such as ω-transaminases, offers a green chemistry approach for the asymmetric synthesis of chiral amines from ketones, providing high enantiomeric purity under mild conditions. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Methylhexan-3-amine, and how can stereochemical purity be ensured?

- Methodological Answer : this compound can be synthesized via reductive amination of 5-methylhexan-3-one using ammonia and a reducing agent (e.g., NaBH₃CN). Alternative routes include Gabriel synthesis or Hofmann degradation of related amides. To ensure stereochemical purity (if applicable), chiral chromatography or crystallization with resolving agents may be employed. Rigorous characterization via -NMR and -NMR is critical to confirm structural integrity, particularly for distinguishing between possible regioisomers .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : -NMR (e.g., δ ~1.3 ppm for methyl groups, δ ~2.7 ppm for amine protons) and -NMR to confirm branching and amine placement.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ≈ 115.2 for [M+H]⁺).

- Chromatography : HPLC or GC-MS with a polar column (e.g., Zorbax SB-C18) to assess purity and detect trace impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize degradation.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Systematic reviews (e.g., Cochrane guidelines) recommend cross-validating data from multiple sources. For instance, discrepancies in boiling points or solubility can be addressed by:

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer : Stability studies under ICH Q1A guidelines should include:

- Temperature/Humidity Stress Tests : Monitor degradation at 25°C/60% RH vs. 40°C/75% RH.

- Light Exposure : Use photostability chambers (ICH Q1B) to assess UV-induced decomposition.

- Degradation Products : Analyze via LC-MS to identify oxidation byproducts (e.g., nitroso derivatives) .

Q. How can this compound’s reactivity be studied in complex biochemical systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to test interactions with monoamine oxidases (MAOs).

- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products